2-(cyclopentylamino)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(cyclopentylamino)-N-(2,4-difluorophenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopentylamino group and a difluorophenyl group attached to an acetamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with cyclopentylamine in the presence of acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylamino)-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-(cyclopentylamino)-N-(2,4-difluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylamino)-N-(2,4-dichlorophenyl)acetamide
- 2-(cyclopentylamino)-N-(2,4-dibromophenyl)acetamide
- 2-(cyclopentylamino)-N-(2,4-dimethylphenyl)acetamide
Uniqueness
2-(cyclopentylamino)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H16F2N2O |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(cyclopentylamino)-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C13H16F2N2O/c14-9-5-6-12(11(15)7-9)17-13(18)8-16-10-3-1-2-4-10/h5-7,10,16H,1-4,8H2,(H,17,18) |
InChI Key |
KNBUWTUEVBYPNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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